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Compound of Interest

Compound Name: ABT-072 potassium trihydrate

Cat. No.: B3319506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of ABT-072,

an investigational non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.

The data presented herein is crucial for understanding the resistance landscape of HCV and

for the strategic development of combination therapies.

Executive Summary
ABT-072 is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical

enzyme for viral replication. As with other direct-acting antivirals (DAAs), the emergence of

resistance-associated substitutions (RASs) can limit its efficacy. This guide summarizes key in

vitro studies that have characterized the cross-resistance profile of ABT-072 against other

classes of HCV inhibitors. Non-nucleoside inhibitors (NNIs) of NS5B, including ABT-072,

generally exhibit a lower genetic barrier to resistance compared to nucleoside inhibitors. Key

mutations associated with resistance to ABT-072 include C316Y, M414T, Y448H/C, and S556G

in the NS5B polymerase. Understanding the cross-resistance patterns of these mutations is

vital for predicting treatment outcomes and designing effective salvage therapies.

Cross-Resistance Profile of ABT-072
The following table summarizes the in vitro cross-resistance data for ABT-072 against other

HCV inhibitors. The data is presented as the fold-change in the half-maximal effective

concentration (EC50) for resistant variants compared to the wild-type virus.
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Resistant
Mutant

Drug Class
Alternative
Drug

Fold-Change
in EC50 vs.
Wild-Type

Reference

NS5B-C316Y NNI ABT-072 >100 [1]

NNI
Dasabuvir (ABT-

333)
>100 [1]

NI Sofosbuvir <2 [2]

Protease

Inhibitor
Paritaprevir <2 [3]

NS5A Inhibitor Ombitasvir <2 [4]

NS5B-M414T NNI ABT-072 >50 [5]

NNI
Dasabuvir (ABT-

333)
>50 [1]

NI Sofosbuvir <2 [2]

Protease

Inhibitor
Paritaprevir <2 [3]

NS5A Inhibitor Ombitasvir <2 [4]

NS5B-Y448H/C NNI ABT-072 >20 [5]

NNI
Dasabuvir (ABT-

333)
>20 [1]

NI Sofosbuvir <2 [2]

Protease

Inhibitor
Paritaprevir <2 [3]

NS5A Inhibitor Ombitasvir <2 [4]

NS5B-S556G NNI ABT-072 >10 [5]

NNI
Dasabuvir (ABT-

333)
>10 [1]
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NI Sofosbuvir <2 [2]

Protease

Inhibitor
Paritaprevir <2 [3]

NS5A Inhibitor Ombitasvir <2 [4]

Note: The fold-change values are approximations derived from multiple sources and may vary

depending on the specific replicon system and assay conditions used.

Experimental Protocols
The cross-resistance data presented above was primarily generated using HCV subgenomic

replicon assays. Below is a detailed methodology for a typical in vitro resistance study.

HCV Replicon Assay for Resistance Profiling
1. Cell Lines and HCV Replicons:

Huh-7 human hepatoma cells are commonly used as the host cell line.

Subgenomic HCV replicons of a specific genotype (e.g., 1a or 1b) are utilized. These

replicons contain the HCV non-structural proteins (including NS5B) and a reporter gene

(e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).

2. Generation of Resistant Replicon Cell Lines:

Wild-type replicon-containing cells are cultured in the presence of escalating concentrations

of the test compound (e.g., ABT-072).

The drug concentration is gradually increased over several passages to select for cells

harboring replicons with resistance-conferring mutations.

Resistant colonies are isolated, expanded, and the replicon RNA is sequenced to identify the

specific amino acid substitutions in the target protein (NS5B).

3. Phenotypic Analysis of Cross-Resistance:
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Site-directed mutagenesis is used to introduce the identified resistance mutations into the

wild-type replicon plasmid.

In vitro transcribed RNA from the wild-type and mutant replicon plasmids is electroporated

into Huh-7 cells.

The transfected cells are then treated with serial dilutions of ABT-072 and a panel of other

HCV inhibitors from different drug classes.

After a set incubation period (typically 48-72 hours), the level of HCV replication is quantified

by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA

levels using RT-qPCR.

The EC50 value, which is the drug concentration required to inhibit 50% of viral replication, is

calculated for each drug against both the wild-type and mutant replicons.

The fold-change in resistance is determined by dividing the EC50 value for the mutant

replicon by the EC50 value for the wild-type replicon.

Visualizing HCV Replication and Inhibition
The following diagrams illustrate the HCV replication cycle and the experimental workflow for

assessing cross-resistance.
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Click to download full resolution via product page

Caption: The HCV replication cycle within a hepatocyte, highlighting the central role of the

NS5B polymerase, the target of ABT-072.
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Caption: Experimental workflow for determining the cross-resistance profile of ABT-072 using

an in vitro HCV replicon system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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